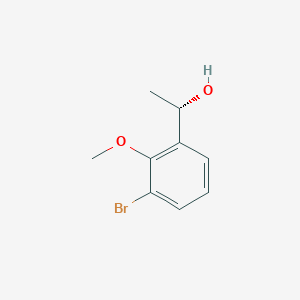

(1S)-1-(3-bromo-2-methoxyphenyl)ethanol

Description

Significance in Contemporary Organic Chemistry Research and Development

(1S)-1-(3-bromo-2-methoxyphenyl)ethanol serves as a key chiral intermediate in the synthesis of pharmaceutical agents. Notably, it has been identified as an important precursor for a raw material involved in the treatment of low platelet count. myuchem.com The value of this compound lies in its enantiopure form, which allows for the stereospecific construction of target molecules. In drug development, it is common for only one enantiomer of a chiral drug to exhibit the desired therapeutic activity, while the other may be inactive or even cause harmful side effects. nbinno.comnih.gov By using a pre-defined stereocenter, such as the one in this compound, synthetic chemists can avoid the formation of undesirable stereoisomers, leading to safer and more effective pharmaceuticals. nbinno.com The presence of the bromo and methoxy (B1213986) groups offers additional synthetic handles for further molecular modifications through various cross-coupling reactions or other functional group transformations, enhancing its versatility as a building block.

Academic Context and Historical Development of Related Chiral Secondary Alcohols

Chiral secondary alcohols are a cornerstone of modern organic synthesis, acting as versatile intermediates for a wide array of complex molecules, including natural products, agrochemicals, and pharmaceuticals. researchgate.netsigmaaldrich.com The recognition of molecular chirality, dating back to Pasteur's work in the 19th century, laid the groundwork for understanding the stereochemical basis of biological activity. nbinno.com This understanding has driven the demand for enantiomerically pure compounds.

Historically, the production of single-enantiomer drugs often relied on the separation of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. The evolution of asymmetric synthesis has provided more elegant and efficient solutions. Chiral secondary alcohols are pivotal in this context, with many successful drugs being derived from them. For instance, the antidepressant fluoxetine (B1211875) (Prozac) and the bronchodilator isoproterenol (B85558) are both synthesized from optically pure secondary alcohol precursors. researchgate.net The academic pursuit of new synthetic methods to access these alcohols has been a major theme in organic chemistry, leading to the development of a diverse toolkit for controlling stereochemistry.

Overview of Research Paradigms for the Stereoselective Production of Enantioenriched Alcohols

The synthesis of enantioenriched alcohols like this compound is achieved through several sophisticated strategies that have become research paradigms in their own right. The most common approach is the asymmetric reduction of the corresponding prochiral ketone, 3-bromo-2-methoxyacetophenone. This transformation can be accomplished with high enantioselectivity using various catalytic systems.

Biocatalysis stands out as a green and highly selective method. nih.gov Enzymes such as alcohol dehydrogenases (ADHs), often found in microorganisms like Lactobacillus or Rhodococcus, can reduce ketones to their corresponding alcohols with exceptional levels of stereocontrol. researchgate.netnih.gov These reactions are typically performed under mild conditions and can be coupled with cofactor regeneration systems to enhance efficiency. nih.gov

Asymmetric Catalysis with Transition Metals is another powerful paradigm. Catalysts based on metals like ruthenium, rhodium, and iridium, coordinated to chiral ligands, are widely used for asymmetric hydrogenation and transfer hydrogenation of ketones. For example, ruthenium complexes with chiral diamine ligands have proven highly effective in the asymmetric transfer hydrogenation of aromatic ketones, often using isopropanol (B130326) or formic acid as the hydrogen source to yield chiral alcohols with high enantiomeric excess.

Kinetic Resolution offers a different approach. In this strategy, a racemic mixture of the alcohol is subjected to a reaction with a chiral catalyst or enzyme that selectively transforms one enantiomer faster than the other. This allows for the separation of the unreacted, enantiopure alcohol from the derivatized enantiomer. Lipases are commonly used for the enzymatic resolution of racemic alcohols. nih.gov

Below is a table summarizing these key paradigms for producing chiral secondary alcohols.

| Synthesis Paradigm | Catalyst/Reagent Type | Key Features | Typical Substrate |

| Biocatalysis | Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs), Whole microbial cells | High enantioselectivity (>99% ee), Mild reaction conditions (pH, temp.), Environmentally benign | Prochiral Ketones |

| Asymmetric Catalysis | Chiral transition metal complexes (e.g., Ru-TsDPEN) | High catalytic efficiency, Broad substrate scope, Tunable ligands | Prochiral Ketones |

| Kinetic Resolution | Enzymes (e.g., Lipases), Chiral chemical catalysts | Separation of a racemic mixture, Maximum theoretical yield of 50% for one enantiomer | Racemic Alcohols |

These research paradigms continue to evolve, with ongoing efforts focused on developing more sustainable, efficient, and broadly applicable methods for the synthesis of specific and valuable chiral intermediates like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3-bromo-2-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOGPOSOMAJBNU-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Br)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=CC=C1)Br)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1s 1 3 Bromo 2 Methoxyphenyl Ethanol

Chemoenzymatic and Biocatalytic Approaches for (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

Chemoenzymatic and biocatalytic methods offer a highly selective and environmentally benign pathway to this compound. These approaches leverage the stereospecificity of enzymes to catalyze the asymmetric reduction of 1-(3-bromo-2-methoxyphenyl)ethanone (B1525806).

Bioreduction of 1-(3-bromo-2-methoxyphenyl)ethanone as a Key Strategy

The bioreduction of the prochiral ketone 1-(3-bromo-2-methoxyphenyl)ethanone to the desired (S)-alcohol is a cornerstone of biocatalytic synthesis. This transformation is achieved using whole-cell biocatalysts or isolated enzymes, which can exhibit high enantioselectivity. While direct studies on this specific substrate are not extensively detailed in publicly available literature, the asymmetric bioreduction of structurally similar acetophenones is well-documented, providing a strong basis for this strategy. For instance, the stereoselective bioreduction of 1-(4-methoxyphenyl)ethanone has been successfully carried out using various marine-derived fungi, yielding the corresponding chiral alcohol with high enantiomeric excess. nih.gov Similarly, the enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone (B1666503) has been demonstrated using a range of yeast species, including Candida, Pichia, and Saccharomyces, resulting in the formation of the (S)-alcohol in excellent yield and enantiomeric excess. researchgate.net These examples underscore the potential of bioreduction as a key strategy for the synthesis of this compound.

Enzyme Screening and Identification for Stereoselective Reduction (e.g., Carbonyl Reductases, Alcohol Dehydrogenases from Novosphingobium aromaticivorans and Novosphingobium sp. Leaf2)

The success of the bioreduction strategy hinges on the identification of a suitable enzyme. Screening of diverse microbial sources is a common approach to discover novel biocatalysts with the desired activity and stereoselectivity. Carbonyl reductases (CRs) and alcohol dehydrogenases (ADHs) are the primary classes of enzymes employed for the asymmetric reduction of ketones. researchgate.net

A variety of microorganisms are known to produce enzymes capable of reducing substituted acetophenones. For example, strains of Rhodococcus erythropolis and various yeasts have been shown to effectively reduce ketones to their corresponding chiral alcohols. researchgate.net

Of particular interest are enzymes from the genus Novosphingobium. For instance, a study on Novosphingobium aromaticivorans identified several dehydrogenases, designated LigL, LigN, and LigD, which are involved in the metabolism of aromatic compounds. nih.govnih.gov These enzymes were found to reduce the Cα ketone of a monoaromatic diketone, demonstrating their potential for the reduction of other aromatic ketones. nih.govnih.gov The substrate specificity and reaction rates of these enzymes vary, highlighting the importance of screening to identify the most efficient biocatalyst for a specific substrate. nih.govnih.gov While not explicitly tested on 1-(3-bromo-2-methoxyphenyl)ethanone, the activity of these enzymes on structurally related compounds makes them promising candidates for the synthesis of this compound. The screening of such enzyme libraries is a critical step in developing a robust biocatalytic process.

Table 1: Examples of Enzyme Sources for Asymmetric Ketone Reduction

| Enzyme Type | Microorganism Source | Substrate Example | Product Configuration | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenase | Rhodococcus erythropolis | 3,5-bistrifluoromethylphenyl-ethanone | (S)-alcohol | researchgate.net |

| Reductase | Pichia methanolica | keto methyl ester | (S)-hydroxy methyl ester | researchgate.net |

| Dehydrogenases (LigL, LigN, LigD) | Novosphingobium aromaticivorans | 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-dione | Reduced Cα ketone | nih.govnih.gov |

| Reductases | Marine-derived fungi (e.g., Beauveria felina) | 1-(4-methoxyphenyl)ethanone | (S)-alcohol | nih.gov |

Cofactor Regeneration Systems (e.g., FDH/formate (B1220265) system for NADH regeneration) in Biocatalysis for Enhanced Synthesis

Many carbonyl reductases and alcohol dehydrogenases are dependent on nicotinamide (B372718) cofactors, typically NADH or NADPH, which act as hydride donors in the reduction reaction. These cofactors are expensive to use in stoichiometric amounts, making in situ regeneration essential for the economic viability of a biocatalytic process. illinois.edunih.gov An effective cofactor regeneration system drives the reaction to completion, simplifies product isolation, and minimizes the accumulation of inhibitory byproducts. illinois.edu

One of the most widely used and efficient methods for NADH regeneration is the formate/formate dehydrogenase (FDH) system. illinois.edu In this system, FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. The advantages of the FDH/formate system include the use of an inexpensive and stable substrate (formate) and the production of a gaseous byproduct (CO2) that can be easily removed from the reaction mixture, thus shifting the equilibrium towards product formation. illinois.edu This system can be coupled with the primary reductase enzyme in a one-pot synthesis.

Enzyme Engineering and Directed Evolution for Optimized Biocatalysts in this compound Production

While nature provides a vast diversity of enzymes, they may not always possess the optimal properties for industrial applications. Enzyme engineering, particularly through directed evolution, is a powerful tool to tailor biocatalysts with improved activity, stability, and stereoselectivity towards non-natural substrates like 1-(3-bromo-2-methoxyphenyl)ethanone. nih.govd-nb.info

Directed evolution involves generating a library of enzyme variants through random mutagenesis and/or recombination, followed by high-throughput screening to identify mutants with desired improvements. nih.gov This iterative process can lead to significant enhancements in enzyme performance. For example, the directed evolution of a carbonyl reductase has been successfully applied to the enantioselective synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol (B145695), a structurally related chiral alcohol. nih.govresearchgate.net Through several rounds of mutation and screening, a highly active and stable mutant was obtained. nih.gov Similarly, the laboratory evolution of an alcohol dehydrogenase from Rhodococcus ruber has been shown to improve its activity towards difficult-to-reduce ketones. d-nb.inforesearchgate.net These examples demonstrate the potential of enzyme engineering to develop a bespoke biocatalyst for the efficient and highly stereoselective production of this compound. nih.govnih.gov

Asymmetric Chemical Reduction Strategies for 1-(3-bromo-2-methoxyphenyl)ethanone

Asymmetric chemical reduction provides an alternative to biocatalytic methods for the synthesis of enantiomerically enriched alcohols. These strategies typically involve the use of a prochiral ketone, a stoichiometric or catalytic amount of a chiral reducing agent or catalyst, and a hydride source.

Substrate Scope and Limitations in Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones is a well-established transformation in organic synthesis. acs.org A variety of chiral catalysts and reagents have been developed for this purpose. However, the substrate scope and limitations of these methods are important considerations. The electronic and steric properties of the ketone substrate can significantly influence the efficiency and enantioselectivity of the reduction.

Compound Name Reference Table

Catalytic Systems for Enantioselective Formation of this compound

The most direct and widely employed strategy for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(3-bromo-2-methoxyphenyl)ethanone. This transformation can be achieved with high enantioselectivity using various catalytic systems, including biocatalysts and chiral metal complexes.

Biocatalytic Reduction:

Enzymes, particularly carbonyl reductases (CBRs) or ketoreductases (KREDs), offer a highly efficient and environmentally benign approach for the synthesis of chiral alcohols. These biocatalysts can exhibit exquisite chemo-, regio-, and stereoselectivity. For the production of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, several carbonyl reductases have been identified that can reduce the ketone precursor with excellent enantiomeric excess (>99% ee).

One notable study identified a carbonyl reductase from Novosphingobium aromaticivorans (CBR) capable of completely converting 100 g/L of 1-(3′-bromo-2′-methoxyphenyl)ethanone to the desired (S)-alcohol. Further screening led to the discovery of a carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR), which demonstrated even higher efficiency, completely converting 200 g/L of the ketone to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol with an isolated yield of 77% and an enantiomeric excess greater than 99%. This system utilized a formate/formate dehydrogenase (FDH) system for the regeneration of the NADH cofactor. The kinetic parameters for NoCR with 1-(3′-bromo-2′-methoxyphenyl)ethanone were determined to be a Kₘ of 0.66 mmol/L and a kcat of 7.5 s⁻¹, highlighting its high catalytic efficiency.

Transition Metal-Catalyzed Asymmetric Reduction:

Chiral transition metal complexes are also extensively used for the asymmetric reduction of prochiral ketones. Ruthenium-based catalysts, in particular, have proven to be highly effective for the asymmetric transfer hydrogenation of aromatic ketones. These systems typically employ a chiral ligand to induce enantioselectivity. While specific examples for the reduction of 1-(3-bromo-2-methoxyphenyl)ethanone are not extensively detailed in readily available literature, analogous reductions of substituted acetophenones suggest high potential. For instance, ruthenium complexes with ligands such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are known to catalyze the reduction of similar ketones with high enantioselectivity, often using isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source.

Another approach involves the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, which mediate the enantioselective reduction of ketones with borane (B79455) reagents. These catalysts are generated in situ from a chiral amino alcohol and a borane source.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Carbonyl Reductase (NoCR) | 1-(3-bromo-2-methoxyphenyl)ethanone | This compound | >99% | 77% (isolated) |

| Carbonyl Reductase (CBR) | 1-(3-bromo-2-methoxyphenyl)ethanone | This compound | High | Complete conversion |

Multi-Step Synthesis Pathways Leading to this compound

The construction of this compound can also be accomplished through multi-step synthetic sequences. These pathways typically involve the initial synthesis of the key intermediate, 1-(3-bromo-2-methoxyphenyl)ethanone, followed by its asymmetric reduction as described in the previous section.

Strategies Initiating from Phenolic Precursor Molecules (e.g., 2,6-dibromophenol)

A plausible, albeit not explicitly documented in a single literature source, synthetic route can be devised starting from a phenolic precursor such as 2,6-dibromophenol (B46663). This strategy involves a series of functional group manipulations to introduce the required methoxy (B1213986) and acetyl groups at the correct positions.

A proposed synthetic pathway is as follows:

Selective Monomethylation: The synthesis could commence with the selective monomethylation of 2,6-dibromophenol to yield 2,6-dibromoanisole. This can be achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Ortho-Lithiation and Formylation: The next step would involve a directed ortho-lithiation of 2,6-dibromoanisole. The methoxy group can direct the lithiation to the adjacent position. However, due to the presence of two bromine atoms, this step would require careful optimization of reaction conditions to achieve the desired regioselectivity. Subsequent quenching of the organolithium intermediate with an appropriate electrophile, such as N,N-dimethylformamide (DMF), would introduce a formyl group, leading to 2,6-dibromo-3-methoxybenzaldehyde.

Selective Bromine-Lithium Exchange and Methylation: A selective bromine-lithium exchange at one of the bromine positions, likely the less sterically hindered one, followed by quenching with a methyl source, could be envisioned.

Oxidation and Grignard Addition: Alternatively, a more controlled approach might involve the synthesis of 3-bromo-2-methoxyphenol (B1291322) as a key intermediate. This could potentially be derived from 2-bromo-6-formyl-anisole via a Baeyer-Villiger oxidation. Once 3-bromo-2-methoxyphenol is obtained, it can be protected and then subjected to ortho-acylation.

Friedel-Crafts Acylation: A more direct, though potentially challenging in terms of regioselectivity, approach would be the Friedel-Crafts acylation of a suitably substituted benzene (B151609) ring. For instance, 2-bromoanisole (B166433) could be subjected to Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid like aluminum chloride. However, this reaction typically yields a mixture of isomers, with the para-substituted product often being major.

Final Asymmetric Reduction: Once the precursor ketone, 1-(3-bromo-2-methoxyphenyl)ethanone, is synthesized through one of these or other routes, the final step is the asymmetric reduction to yield this compound, as detailed in section 2.2.2.

Sequential Reaction Development for Target Compound Construction

A more practical and commonly implied multi-step synthesis focuses on the construction of the key ketone intermediate, 1-(3-bromo-2-methoxyphenyl)ethanone, from more readily available starting materials, followed by enantioselective reduction.

A representative reaction sequence is as follows:

Synthesis of 3-Bromo-2-hydroxyacetophenone: This can be achieved by the bromination of 2-hydroxyacetophenone. The hydroxyl group directs the electrophilic substitution primarily to the ortho and para positions. Separation of the desired 3-bromo-2-hydroxyacetophenone from other isomers would be necessary.

Methylation of the Phenolic Hydroxyl Group: The hydroxyl group of 3-bromo-2-hydroxyacetophenone is then methylated to yield 1-(3-bromo-2-methoxyphenyl)ethanone. This etherification is typically carried out using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a suitable base like potassium carbonate.

Enantioselective Reduction of the Ketone: The final step in this sequence is the asymmetric reduction of the synthesized 1-(3-bromo-2-methoxyphenyl)ethanone. As previously discussed, this can be effectively accomplished using biocatalytic methods with high stereoselectivity to afford the target compound, this compound.

This sequential approach allows for a more controlled construction of the target molecule, with the key challenge being the efficient and regioselective synthesis of the ketone precursor.

| Reaction Step | Starting Material | Reagents and Conditions | Product |

| Bromination | 2-Hydroxyacetophenone | Bromine, suitable solvent | 3-Bromo-2-hydroxyacetophenone |

| Methylation | 3-Bromo-2-hydroxyacetophenone | Dimethyl sulfate or Methyl iodide, Base (e.g., K₂CO₃) | 1-(3-bromo-2-methoxyphenyl)ethanone |

| Asymmetric Reduction | 1-(3-bromo-2-methoxyphenyl)ethanone | Carbonyl Reductase (e.g., NoCR), NADH regeneration system | This compound |

Stereochemical Control and Enantioselectivity in the Synthesis of 1s 1 3 Bromo 2 Methoxyphenyl Ethanol

Principles of Enantioselective Synthesis for Chiral Secondary Alcohols

Enantioselective synthesis, or asymmetric synthesis, refers to a chemical reaction or reaction sequence that preferentially produces one stereoisomer over others. wikipedia.org For the preparation of chiral secondary alcohols from their corresponding prochiral ketones, the primary strategy is the asymmetric reduction of the carbonyl group. This is accomplished by creating a chiral environment during the reaction, which lowers the activation energy for the formation of one enantiomer compared to the other. The main approaches to achieve this are enantioselective catalysis, the use of chiral auxiliaries, and biocatalysis.

Enantioselective catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. wikipedia.org This can be further divided into:

Metal-based Catalysis : Chiral ligands coordinate with a metal center (e.g., Ruthenium, Rhodium, Iridium) to form a catalyst that facilitates the stereoselective transfer of a hydride from a reducing agent (like H₂, isopropanol (B130326), or formic acid) to the ketone. wikipedia.org

Organocatalysis : Small, chiral organic molecules, such as those derived from natural amino acids like proline, are used to catalyze the reduction, offering an alternative that avoids the use of metals.

Biocatalysis utilizes enzymes, which are nature's catalysts, to perform chemical transformations. For the reduction of ketones, alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are highly effective. researchgate.net These enzymes possess intricate, three-dimensional active sites that bind the substrate in a specific orientation, leading to the addition of a hydride (from a cofactor like NADH or NADPH) to one face of the carbonyl group with exceptional selectivity. kfupm.edu.sa

Stereochemical Outcome and Enantiomeric Excess (ee) Determination in Biocatalytic Pathways for (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

The synthesis of this compound via a biocatalytic pathway involves the asymmetric reduction of the prochiral ketone, 3'-bromo-2'-methoxyacetophenone. The stereochemical outcome is dictated by the specific enzyme used. Most known alcohol dehydrogenases follow Prelog's rule, which predicts that the hydride from the NAD(P)H cofactor is delivered to the Re-face of the carbonyl group, typically yielding the (S)-alcohol when considering substituent priorities. kfupm.edu.sa However, some enzymes, known as anti-Prelog ADHs, deliver the hydride to the Si-face, resulting in the (R)-alcohol. kfupm.edu.sa Therefore, by selecting an appropriate Prelog-selective enzyme, the synthesis can be directed to produce the desired this compound.

The success of an enantioselective synthesis is quantified by the enantiomeric excess (ee), which measures the purity of the final product. It is defined as the absolute difference between the mole fractions of the two enantiomers. A product with an ee of >99% is considered enantiopure. The determination of enantiomeric excess for chiral alcohols is most commonly achieved through chiral High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net This technique uses a stationary phase containing a chiral selector that interacts differently with the two enantiomers, causing them to separate and elute at different times, allowing for their quantification. researchgate.netresearchgate.net

While specific biocatalytic data for the reduction of 3'-bromo-2'-methoxyacetophenone is not extensively detailed in the literature, the outcomes can be inferred from studies on structurally similar aryl ketones. These studies demonstrate that high conversion and excellent enantioselectivity are achievable.

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee) (%) | Product Configuration |

| Acetophenone (B1666503) | Thermoanaerobacter sp. ADH | 98 | >99.5 | (S) |

| o-chloroacetophenone | Ketoreductase (SEQ ID No. 2) | >99 | >99.5 | (S) |

| 3,5-Bistrifluoromethylacetophenone | Ketoreductase (P1B2) | 98 | >99 | (R) |

| Phenyl(pyridin-2-yl)methanone | Talaromyces flavus | >95 | >99 | (S) |

| 2'-acetyl-5'-fluorophenyl butanoate | Candida and Pichia strains | 40-53 | 90-99 | (S) |

This table presents illustrative examples of the biocatalytic reduction of various substituted aryl ketones to demonstrate the typical efficiency and selectivity of ketoreductases and alcohol dehydrogenases. Data sourced from multiple studies. researchgate.netresearchgate.netresearchgate.netgoogle.comresearchgate.net

Factors Influencing Stereocontrol in Chemical and Enzymatic Reductions of Aryl Ketones

Precise control over the stereochemical outcome of a reduction reaction depends on several interconnected factors, whether the process is chemically or enzymatically catalyzed.

In Chemical Reductions:

Catalyst Structure : The chirality of the product is directly influenced by the structure of the chiral ligand in metal-based catalysts or the organocatalyst itself. The steric and electronic properties of the catalyst create a specific chiral pocket that forces the incoming substrate to adopt a favored orientation.

Substrate Properties : The relative size of the two substituents attached to the carbonyl carbon is a key determinant. In aryl ketones, the catalyst differentiates between the larger aryl group and the smaller alkyl group (e.g., methyl). Substituents on the aromatic ring can also exert steric or electronic effects that influence how the substrate fits into the catalyst's active site. wikipedia.org

In Enzymatic Reductions:

Enzyme Active Site : The three-dimensional architecture of the enzyme's active site is the most critical factor. The active site binds the prochiral ketone in a highly specific orientation through hydrophobic, hydrogen bonding, and van der Waals interactions. This precise positioning exposes only one face of the carbonyl group to the hydride-donating cofactor (NADPH or NADH). kfupm.edu.sa

Substrate Substituents : The size, shape, and electronic nature of substituents on the aryl ring of the ketone significantly affect both the enzyme's activity and its stereoselectivity. Bulky substituents may prevent the substrate from binding effectively in the active site or may alter its orientation, potentially lowering the enantioselectivity. researchgate.net

Reaction Conditions : Several operational parameters can influence the enzyme's performance.

pH and Temperature : Enzymes have optimal pH and temperature ranges for activity and stability. Deviations can lead to denaturation and loss of selectivity. researchgate.net

Co-solvents : Organic solvents are often added to improve the solubility of hydrophobic aryl ketones. However, the choice and concentration of the solvent are crucial, as they can affect the enzyme's conformation and activity. nih.gov

Cofactor Regeneration : Biocatalytic reductions require a stoichiometric amount of a cofactor (NADPH or NADH). An efficient cofactor regeneration system, often using a sacrificial alcohol like isopropanol and a second enzyme, is essential for driving the reaction to completion and making the process economically viable. nih.govnih.gov

Advanced Methodologies for Stereoisomeric Purity Enhancement

While asymmetric synthesis aims to produce a single enantiomer directly, sometimes the resulting enantiomeric excess is insufficient for applications like pharmaceuticals. In such cases, or when a racemic mixture is synthesized, methods for enhancing stereoisomeric purity are employed. This process is known as resolution. libretexts.org

Diastereomeric Salt Formation and Crystallization : This is a classical chemical resolution technique. wikipedia.org A racemic alcohol, or a derivative thereof, is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral acid like tartaric acid or mandelic acid). libretexts.orgwikipedia.org This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.orgtcichemicals.com Once a pure diastereomer is isolated, the resolving agent is chemically removed to yield the enantiomerically pure alcohol. libretexts.org

Kinetic Resolution : This method utilizes a chiral catalyst or an enzyme that reacts at different rates with the two enantiomers of a racemic mixture. In enzymatic kinetic resolution, an enzyme (often a lipase) is used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted alcohol can then be separated. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. wikipedia.org

Derivatization and Chromatography : The racemic alcohol can be reacted with a chiral derivatizing agent to form a mixture of diastereomers. tcichemicals.com These diastereomers can then be separated using standard achiral chromatography (e.g., silica (B1680970) gel column chromatography or HPLC), as they have different physical properties. tcichemicals.com After separation, the chiral auxiliary is cleaved to release the pure enantiomers. tcichemicals.comrsc.org

Chiral Chromatography : Direct separation of enantiomers can be achieved without derivatization by using chiral HPLC. This method is highly effective for analytical purposes to determine ee but can also be scaled up for preparative separation of valuable compounds. researchgate.net

Chemical Transformations and Reactivity of 1s 1 3 Bromo 2 Methoxyphenyl Ethanol

Elucidation of Reaction Pathways and Mechanisms for (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

No specific studies detailing the reaction pathways and mechanisms for this compound were identified. General mechanisms for reactions of secondary benzylic alcohols can be inferred, but would not constitute the detailed, compound-specific research findings required for a thorough analysis.

Functional Group Interconversions Involving the Chiral Hydroxyl Moiety

The chiral hydroxyl group is a key reactive site. Based on the reactivity of analogous secondary alcohols, several transformations can be anticipated, although specific examples and detailed research findings for This compound are absent from the literature. Potential, yet unconfirmed, reactions include:

Oxidation: The secondary alcohol could likely be oxidized to the corresponding ketone, 1-(3-bromo-2-methoxyphenyl)ethanone (B1525806), using common oxidizing agents.

Esterification: Reaction with carboxylic acids or their derivatives would be expected to form the corresponding esters, with retention or inversion of stereochemistry depending on the reaction conditions (e.g., Fischer esterification vs. Mitsunobu reaction).

Etherification: Conversion to an ether is another plausible transformation, for example, through a Williamson ether synthesis after deprotonation of the hydroxyl group.

Substitution: The hydroxyl group could be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile, likely proceeding with inversion of stereochemistry.

A table of these potential, but not experimentally verified, transformations is provided below.

| Reaction Type | Potential Reagents | Potential Product |

| Oxidation | PCC, DMP, Swern | 1-(3-bromo-2-methoxyphenyl)ethanone |

| Esterification | Acetic anhydride, pyridine | (1S)-1-(3-bromo-2-methoxyphenyl)ethyl acetate |

| Etherification | NaH, then CH₃I | (1S)-1-(3-bromo-2-methoxyphenyl)ethyl methyl ether |

| Tosylation | TsCl, pyridine | (1S)-1-(3-bromo-2-methoxyphenyl)ethyl tosylate |

This table represents hypothetical reactions based on general chemical principles, not on published data for this specific compound.

Transformations at the Aromatic Ring System (e.g., electrophilic substitution reactions, halogenation, alkoxylation)

The directing effects of the bromo and methoxy (B1213986) substituents on the aromatic ring would govern the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. The interplay of these effects would determine the position of substitution. However, no specific studies on electrophilic substitution, further halogenation, or alkoxylation reactions on the aromatic ring of This compound have been reported.

Role As a Chiral Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Specific Bioactive Compounds (e.g., Lusutrombopag)

The most prominent application of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol is its role as a key intermediate in the synthesis of Lusutrombopag. myuchem.com Lusutrombopag is an orally administered, small-molecule thrombopoietin (TPO) receptor agonist designed to treat thrombocytopenia (low platelet count) in patients with chronic liver disease scheduled for invasive procedures. medkoo.comeuropa.eu

The chemical structure of Lusutrombopag is (E)-3-[2,6-dichloro-4-[[4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-thiazol-2-yl]carbamoyl]phenyl]-2-methyl-acrylic acid. newdrugapprovals.orgblogspot.com A critical fragment of this final structure, the "(1S)-1-hexoxyethyl]-2-methoxyphenyl" moiety, is derived directly from this compound. The synthesis involves two key transformations of the building block:

Etherification of the alcohol: The hydroxyl group of the (1S)-ethanol moiety is converted into a hexyloxy ether.

Modification of the aromatic ring: The bromo group at the 3-position serves as a synthetic handle, enabling the construction of the attached thiazole (B1198619) ring system through advanced chemical reactions.

The use of this specific intermediate is crucial for establishing the correct stereochemistry at the chiral center in the final Lusutrombopag molecule, which is essential for its biological function as a TPO receptor agonist. newdrugapprovals.orgblogspot.com

Integration into Pharmaceutical Intermediates and Advanced Fine Chemicals

This compound is classified as a high-value pharmaceutical intermediate and a chiral building block. 3wpharm.com Its structure is not intended for direct therapeutic use but is designed for chemical modification and incorporation into larger, more complex molecules. The synthesis of Lusutrombopag serves as a primary example of this integration, where the building block is transformed and merged with other chemical fragments to create the final API. medkoo.com This process underscores the role of such intermediates in streamlining the production of advanced fine chemicals, where complexity is built in a stepwise, controlled manner from well-defined, enantiomerically pure starting materials.

Synthetic Utility in Constructing Diverse Chiral Scaffolds and Molecular Architectures

The synthetic power of this compound lies in the strategic placement of its three distinct functional groups, which can be manipulated independently or in concert to build a wide range of molecular architectures.

The (1S)-hydroxyethyl group: This chiral secondary alcohol is the most critical feature. It dictates the stereochemistry of downstream products. The hydroxyl group can be easily converted into other functionalities, such as ethers (as in Lusutrombopag), esters, or amines, or it can be oxidized to a ketone if further modification is required.

The Bromo Substituent: The bromine atom on the phenyl ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It readily participates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the attachment of diverse aryl, alkyl, or nitrogen-containing groups. This is a standard and powerful method for elaborating molecular complexity.

The Ortho-Methoxy Group: The methoxy (B1213986) group, positioned ortho to the bromo substituent, can influence the reactivity of the aromatic ring. It can act as a directing group in reactions such as electrophilic aromatic substitution or ortho-lithiation, providing regiochemical control for the introduction of additional substituents onto the phenyl ring.

This combination of a fixed chiral center and two versatile reactive sites on the aromatic ring makes the compound a powerful platform for generating diverse chiral scaffolds for drug discovery programs and the synthesis of complex natural products. nih.gov

Strategic Advantages of the (1S)-Configuration in Downstream Syntheses

The use of an enantiomerically pure starting material like this compound offers significant strategic advantages in multi-step synthesis. nih.gov The primary benefit is the direct control over the stereochemistry of the final product.

Regulatory bodies, such as the European Medicines Agency, require strict control and routine testing of enantiomeric purity in both intermediates and the final active substance. europa.eu Utilizing this compound ensures that the crucial stereocenter of a molecule like Lusutrombopag is correctly established from the very beginning, guaranteeing the stereochemical integrity of the final drug product.

Green Chemistry Principles Applied to the Synthesis and Transformations of 1s 1 3 Bromo 2 Methoxyphenyl Ethanol

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

In the synthesis of chiral alcohols like (1S)-1-(3-bromo-2-methoxyphenyl)ethanol, the choice of synthetic route significantly impacts the atom economy. For instance, a common method for producing such compounds is the asymmetric reduction of the corresponding prochiral ketone, in this case, 3-bromo-2-methoxyacetophenone.

Table 1: Comparison of Theoretical Atom Economy in Different Reaction Types

| Reaction Type | General Transformation | Byproducts | Theoretical Atom Economy |

| Asymmetric Hydrogenation | Ketone + H₂ → Alcohol | None | 100% |

| Asymmetric Transfer Hydrogenation | Ketone + H-donor → Alcohol + byproduct | Oxidized H-donor | < 100% |

| Stoichiometric Reduction | Ketone + Metal Hydride → Alcohol | Metal salts, borates | Low |

Asymmetric hydrogenation, where molecular hydrogen is used as the reducing agent, represents a highly atom-economical approach as it theoretically generates no byproducts. In contrast, transfer hydrogenation, which often employs isopropanol (B130326) or formic acid as a hydrogen source, has a lower atom economy due to the formation of acetone (B3395972) or carbon dioxide, respectively. Traditional stoichiometric reducing agents like sodium borohydride (B1222165) result in significant inorganic waste, leading to poor atom economy.

Utilization of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. Green chemistry encourages the use of environmentally benign solvents or, ideally, solvent-free conditions.

In the context of synthesizing this compound and related compounds, research has focused on replacing traditional volatile organic compounds (VOCs) with greener alternatives.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Biocatalytic reductions of ketones to chiral alcohols are often performed in aqueous buffers, which provides a safe and environmentally friendly reaction medium.

Ionic Liquids: Ionic liquids are salts with low melting points that can serve as non-volatile solvents. They have been explored in the asymmetric synthesis of chiral alcohols, sometimes leading to improved reaction efficiency.

Solvent-Free Conditions: Conducting reactions without a solvent can significantly reduce waste and simplify product purification. While not always feasible, this approach is highly desirable from a green chemistry perspective.

The use of biphasic systems, such as an aqueous phase for the catalyst and an organic phase for the substrate and product, can also facilitate catalyst recycling and product separation, further minimizing waste.

Development of Energy-Efficient Synthetic Protocols

Improving energy efficiency is another cornerstone of green chemistry. This can be achieved by developing synthetic protocols that operate at milder reaction conditions, such as ambient temperature and pressure, and by utilizing alternative energy sources that can accelerate reaction rates.

Room Temperature Reactions: Many biocatalytic processes, which are discussed in more detail in the next section, operate efficiently at or near room temperature. This significantly reduces the energy required for heating and cooling compared to many traditional chemical syntheses.

Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate reaction rates, leading to shorter reaction times and potentially lower energy consumption compared to conventional heating methods. While specific applications to the synthesis of this compound are not widely reported, this technique has been successfully applied to a variety of organic transformations.

Catalysis for Sustainable Chemical Processes

Catalysis is a powerful tool in green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with less waste generation. Biocatalysis, the use of enzymes or whole microorganisms as catalysts, is particularly well-suited for the synthesis of chiral compounds like this compound.

The asymmetric reduction of the precursor ketone, 3-bromo-2-methoxyacetophenone, is an ideal candidate for biocatalysis. Numerous studies on analogous ketones have demonstrated the effectiveness of this approach.

Table 2: Examples of Biocatalytic Reduction of Aromatic Ketones

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |

| Saccharomyces cerevisiae | Acetophenone (B1666503) | (S)-1-Phenylethanol | >99 | >99 |

| Candida parapsilosis | 4-Methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | 98 | 99 |

| Recombinant E. coli with ADH | 3'-Methoxyacetophenone | (R)-1-(3-methoxyphenyl)ethanol | >99 | >99 |

ADH: Alcohol Dehydrogenase

These biocatalytic systems offer several advantages:

High Stereoselectivity: Enzymes can produce the desired enantiomer with very high purity, often exceeding 99% enantiomeric excess (e.e.).

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, which reduces energy consumption and avoids the need for harsh reagents.

Reduced Waste: The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste.

Safety: Biocatalysts are non-toxic and biodegradable, making them a safer alternative to many traditional chemical catalysts and reagents.

The use of immobilized enzymes or whole cells can further enhance the sustainability of the process by allowing for easy separation and reuse of the biocatalyst over multiple reaction cycles.

Advanced Spectroscopic and Chromatographic Methods for Stereochemical Analysis of 1s 1 3 Bromo 2 Methoxyphenyl Ethanol

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone for determining the enantiomeric purity of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), utilizing chiral stationary phases (CSPs), are powerful techniques for separating the (S)- and (R)-enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.).

The selection of an appropriate CSP is crucial for achieving baseline separation of the enantiomers. For compounds like 1-(3-bromo-2-methoxyphenyl)ethanol (B8010196), polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Table 7.1.1: Hypothetical Chiral HPLC Method Parameters for Enantiomeric Purity Assessment

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Elution | (R)-enantiomer followed by (S)-enantiomer |

In a typical analysis, a solution of the synthesized this compound is injected into the chiral HPLC system. The differential interaction of the two enantiomers with the CSP leads to different retention times, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding enantiomer, allowing for the calculation of the enantiomeric excess using the formula:

e.e. (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100

Similarly, chiral GC can be employed, often after derivatization of the alcohol functional group to enhance volatility and improve separation on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Standard 1H and 13C NMR spectra confirm the connectivity of atoms within the molecule, while advanced NMR techniques can provide insights into its stereochemistry.

The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, the methine proton, and the hydroxyl proton. The chemical shifts and coupling constants of these protons provide valuable structural information.

Table 7.2.1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| Methine-H (CH-OH) | ~5.0 | Quartet |

| Methoxy-H (O-CH₃) | ~3.9 | Singlet |

| Hydroxyl-H (OH) | Variable | Singlet |

| Methyl-H (CH₃) | ~1.5 | Doublet |

For stereochemical assignment, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be used in conjunction with NMR. For instance, the addition of a chiral solvating agent can induce diastereomeric interactions that result in separate and distinguishable signals for the enantiomers in the NMR spectrum. This allows for the determination of enantiomeric purity by integrating the respective signals.

Mass Spectrometry Techniques in Complex Mixture Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. When coupled with a chromatographic separation method such as GC-MS or LC-MS, it becomes a powerful tool for analyzing the compound in complex mixtures and for identifying impurities.

The electron ionization (EI) mass spectrum of 1-(3-bromo-2-methoxyphenyl)ethanol would be expected to show a molecular ion peak (M+). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

Table 7.3.1: Expected Key Fragments in the Mass Spectrum of 1-(3-bromo-2-methoxyphenyl)ethanol

| m/z Value | Ion Fragment |

| 230/232 | [M]+ (Molecular ion) |

| 215/217 | [M - CH₃]+ |

| 199/201 | [M - OCH₃]+ |

| 151 | [M - Br]+ |

| 43 | [C₂H₃O]+ (from cleavage of the ethanol (B145695) side chain) |

The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the compound. In a complex mixture, selected ion monitoring (SIM) can be used to selectively detect the target compound with high sensitivity and specificity.

X-ray Crystallography for Absolute Configuration Determination of Derivatives

While obtaining suitable single crystals of the parent alcohol for X-ray diffraction can be challenging, the absolute configuration of this compound can be unequivocally determined by X-ray crystallography of a suitable crystalline derivative. This is often achieved by reacting the alcohol with a chiral acid or an achiral heavy-atom-containing reagent to form a diastereomer or a derivative that crystallizes well.

The diffraction pattern of X-rays passing through the single crystal allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice. By employing anomalous dispersion effects, typically from the bromine atom already present in the molecule, the absolute configuration of the chiral center can be determined and assigned as (S). This method provides the most definitive proof of stereochemistry and serves as a benchmark for calibrating other stereochemical assignment techniques.

Future Research Directions and Emerging Trends

Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency in (1S)-1-(3-bromo-2-methoxyphenyl)ethanol Synthesis

The enantioselective synthesis of chiral alcohols like this compound heavily relies on the use of effective catalytic systems. Future research is geared towards the development of novel catalysts that offer higher enantioselectivity, increased efficiency, and broader substrate scope.

In addition to metal catalysis, biocatalysis using enzymes such as ketoreductases is a rapidly growing field. These enzymes can exhibit exquisite stereoselectivity, leading to the production of chiral alcohols with very high enantiopurity. Future research will likely focus on enzyme engineering and directed evolution to create bespoke enzymes with enhanced activity and stability for the specific synthesis of this compound. The combination of metal catalysis and enzyme catalysis in chemoenzymatic cascade reactions is another exciting avenue, potentially offering novel and efficient synthetic routes.

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

| Catalyst Type | Potential Advantages | Research Focus |

| Novel Metal Catalysts | Higher efficiency, use of earth-abundant metals, milder reaction conditions | Development of Fe, V, and other non-precious metal catalysts; design of novel chiral ligands |

| Heterogeneous Catalysts | Easy separation and recyclability, reduced metal contamination in the product | Immobilization of homogeneous catalysts on solid supports; development of intrinsically heterogeneous chiral catalysts |

| Biocatalysts (Enzymes) | High enantioselectivity, mild reaction conditions (aqueous media, room temperature) | Enzyme screening and engineering for specific substrates; directed evolution for improved stability and activity |

| Chemoenzymatic Systems | Combination of the advantages of both metal and biocatalysis, novel reaction cascades | Development of compatible reaction conditions for multistep one-pot syntheses |

Development of More Sustainable and Scalable Synthetic Pathways for Industrial Applications

The industrial production of chiral compounds like this compound necessitates synthetic pathways that are not only efficient but also sustainable and scalable. A key focus of future research is the development of "green" synthetic methods that minimize environmental impact. This includes the use of environmentally benign solvents, reducing the number of synthetic steps, and minimizing waste generation.

One approach to enhance sustainability is the use of continuous flow chemistry. Flow reactors offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for automation and process optimization. The integration of heterogeneous catalysts into continuous flow systems is a particularly attractive strategy for the large-scale synthesis of this compound.

Another important aspect of sustainable synthesis is atom economy, which aims to maximize the incorporation of starting materials into the final product. The development of catalytic reactions that proceed with high atom economy, such as asymmetric transfer hydrogenation using formic acid or isopropanol (B130326) as the hydrogen source, is a key research goal.

Chemoinformatics and Machine Learning Applications for Reaction Prediction and Optimization

The integration of computational tools, particularly chemoinformatics and machine learning, is set to revolutionize the development of synthetic methodologies. These approaches can accelerate the discovery and optimization of catalysts and reaction conditions for the synthesis of this compound.

Machine learning algorithms can be trained on large datasets of experimental results to build predictive models. These models can then be used to predict the enantioselectivity and yield of a reaction with a given catalyst and substrate, thereby reducing the need for extensive experimental screening. This data-driven approach can significantly shorten the time required to identify the optimal conditions for the synthesis of this compound.

Chemoinformatics tools can also be employed in the rational design of new catalysts. By analyzing the structural features of known catalysts and their performance, computational models can identify key descriptors that correlate with high enantioselectivity. This information can then be used to design new and improved catalysts with enhanced properties. The development of automated workflows that combine computational modeling with experimental validation is a key trend in this area.

Table 2: Potential Applications of Chemoinformatics and Machine Learning in the Synthesis of this compound

| Application Area | Technique | Potential Impact |

| Catalyst Discovery | Virtual screening of catalyst libraries | Accelerated identification of promising catalyst candidates |

| Reaction Optimization | Predictive modeling of reaction outcomes (yield, enantioselectivity) | Reduced experimental effort and faster optimization of reaction conditions |

| Ligand Design | Quantitative Structure-Selectivity Relationship (QSSR) studies | Rational design of new chiral ligands with improved performance |

| Process Development | In silico process simulation and optimization | More efficient and robust manufacturing processes |

Exploration of New Applications of this compound as a Chiral Synthon

While this compound is already a valuable chiral building block, there is ongoing research to explore its use in the synthesis of new and complex molecules. Its bifunctional nature, possessing both a stereogenic center and a handle for further chemical modification (the bromo and hydroxyl groups), makes it a versatile synthon.

Future research will likely focus on utilizing this compound in the synthesis of novel pharmaceutical intermediates and biologically active compounds. The bromo substituent can be readily transformed into a variety of other functional groups through cross-coupling reactions, allowing for the introduction of molecular diversity. The hydroxyl group can be used to introduce other functionalities or to direct the stereochemical outcome of subsequent reactions.

The development of novel cascade reactions involving this compound is another promising area. These reactions, where multiple chemical transformations occur in a single pot, can significantly improve synthetic efficiency. The exploration of this chiral synthon in the synthesis of natural products and their analogues is also an active area of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.